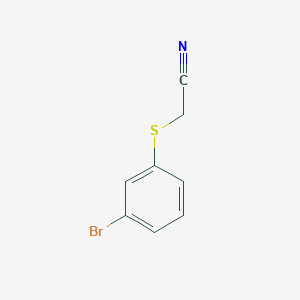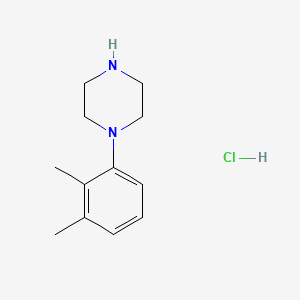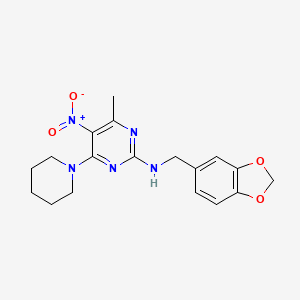
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound is a member of the oxazole family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and peripheral tissues. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), and the transcription factor, nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain sensitivity. In animal models, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and interleukin-1 beta (IL-1β), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has also been shown to reduce pain sensitivity by inhibiting the activity of nociceptive neurons and reducing the release of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is its high potency and selectivity for its target molecules. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
Future research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide could focus on further elucidating its mechanism of action and identifying its target molecules. Additionally, studies could be conducted to investigate the potential therapeutic applications of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide in other diseases, such as cancer and autoimmune disorders. Furthermore, the development of novel formulations of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide could improve its solubility and bioavailability, making it a more effective drug candidate. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide in humans, paving the way for its eventual use in clinical practice.
Métodos De Síntesis
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves the reaction of 2-cyano-1,2,3,4-tetrahydronaphthalene with 3-methyl-5-amino-1,2-oxazole-4-carboxylic acid, followed by the formation of the amide bond between the two molecules. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The yield of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is approximately 40%, and the purity of the compound is greater than 98%.
Aplicaciones Científicas De Investigación
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain management, and inflammatory conditions. In preclinical studies, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been found to exhibit neuroprotective properties by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have analgesic properties by reducing pain sensitivity and inflammation in animal models of chronic pain.
Propiedades
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-14(21-19-11)15(20)18-16(10-17)7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQPNKCIRRUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2368779.png)
![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)





![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2368797.png)
